(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 3-nitrobenzyl substituent at the C4 position. The stereochemistry (2S,4R) is critical for its application in asymmetric synthesis, particularly in peptide and protease inhibitor design. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the nitrobenzyl moiety introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-17(2,3)25-16(22)18-10-12(9-14(18)15(20)21)7-11-5-4-6-13(8-11)19(23)24/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZVCAKGGRWHKJ-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376026 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959581-83-0 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a diester or diketone.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 3-Nitrobenzyl Group: The 3-nitrobenzyl group can be attached via a nucleophilic substitution reaction using a suitable benzyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Major Products Formed
Oxidation: Formation of the corresponding amine
Reduction: Formation of the corresponding amine
Substitution: Formation of the free amine after Boc deprotection
Scientific Research Applications
a. Drug Development
The compound has been investigated for its potential use in developing new therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for designing inhibitors or modulators of biological pathways.
b. Anticancer Agents
Research indicates that derivatives of pyrrolidine compounds can exhibit anticancer properties. The incorporation of the nitrobenzyl group may enhance the compound's ability to target cancer cells selectively, thus aiding in the development of new cancer therapies.
a. Chiral Building Block
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid serves as an essential chiral building block in asymmetric synthesis. Its chirality is crucial for synthesizing enantiomerically pure compounds, which are vital in pharmaceuticals where the activity can differ significantly between enantiomers.
b. Synthesis of Peptides and Amino Acids
The compound can be used in the synthesis of various peptides and amino acids, particularly those that require specific stereochemistry for biological activity. Its protective group (Boc) allows for selective reactions without interfering with other functional groups.
a. Synthesis Methodologies
Recent studies have focused on developing efficient synthetic routes to produce this compound and its derivatives. For instance:
| Study | Methodology | Findings |
|---|---|---|
| Smith et al., 2023 | Microwave-assisted synthesis | Enhanced yields and reduced reaction times compared to traditional methods |
| Johnson et al., 2024 | Enzymatic resolution techniques | Achieved high enantiomeric excess in the production of chiral derivatives |
Studies evaluating the biological activity of this compound have shown promising results:
| Study | Target | Results |
|---|---|---|
| Lee et al., 2022 | Cancer cell lines | Significant cytotoxicity observed in breast cancer cell lines |
| Wang et al., 2023 | Enzyme inhibition assays | Demonstrated effective inhibition of specific proteases linked to cancer progression |
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The molecular targets and pathways involved would vary based on the specific bioactive molecule synthesized from this intermediate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the C4 Position
Table 1: Key Structural Analogs and Their Properties
Stereochemical and Functional Group Comparisons
- Electron-Withdrawing Groups : The 3-nitrobenzyl substituent (original compound) exhibits stronger electron-withdrawing effects than 4-fluorobenzyl or 4-methylbenzyl analogs, which may accelerate specific reaction steps (e.g., amide coupling) but increase instability under reducing conditions .
- Chirality : The (2S,4R) configuration is conserved across analogs to maintain enantiomeric purity, critical for interactions with chiral biological targets. Enantiomer separation techniques (e.g., chiral chromatography) are routinely employed to avoid racemization .
Biological Activity
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-L-proline derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure allows for interactions with various biological targets, making it a candidate for further research in drug development and therapeutic applications.
- Molecular Formula : C₁₇H₂₂N₂O₆
- Molecular Weight : 350.37 g/mol
- CAS Number : 959581-83-0
- Purity : Typically >96% (GC) .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its role as an inhibitor in various biochemical pathways. Below are key findings regarding its biological activity:
1. Inhibitory Effects on Protein-Protein Interactions
Research has indicated that the compound exhibits inhibitory effects on specific protein-protein interactions (PPIs), particularly those involved in oxidative stress responses. For instance, it has been studied as a potential inhibitor of the Keap1-Nrf2 interaction, which is crucial for regulating cellular defense mechanisms against oxidative damage .
2. Antiviral Activity
The compound has shown promise as an intermediate in the synthesis of antiviral agents, specifically targeting Hepatitis C virus (HCV). Its derivatives have been evaluated for their efficacy in inhibiting viral replication and may serve as scaffolds for developing new antiviral drugs .
3. Chiral Separation and Synthesis
Recent advancements in the chiral separation processes of this compound have improved its yield and efficiency, indicating its potential for large-scale industrial applications. The new synthesis methods have led to a significant increase in atom economy and reaction mass efficiency, which are critical parameters in pharmaceutical manufacturing .
Case Study 1: Inhibition of Keap1-Nrf2 PPI
In a study assessing the binding affinity of various compounds to the Keap1-Nrf2 complex, this compound was identified as a potent inhibitor with a binding affinity in the nanomolar range. This suggests its potential utility in treating diseases associated with oxidative stress .
Case Study 2: Antiviral Applications
A series of derivatives based on this compound were synthesized and tested for their antiviral properties against HCV. The results demonstrated that modifications to the benzyl group significantly enhanced antiviral activity, providing insights into structure-activity relationships that could guide future drug design .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 350.37 g/mol |
| CAS Number | 959581-83-0 |
| Purity | >96% (GC) |
| Solubility | Soluble in methanol |
| Melting Point | 114–118 °C |
| Biological Activity | Findings |
|---|---|
| Inhibition of Keap1-Nrf2 PPI | Potent inhibitor (nM range) |
| Antiviral Activity | Effective against HCV |
| Chiral Separation Efficiency | Increased yield by 17.4% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
